Veralba

Antihypertensive Pharmacology Veratrum Alkaloids

Veralba (CAS 8053-18-7) is a purified, approximately equal-part mixture of the steroidal alkaloids protoveratrine A and protoveratrine B, derived from Veratrum album (Liliaceae). It is classified as a protoveratrine alkaloid, a group of hypotensive agents that were historically used in the treatment of hypertension but have largely been replaced by modern antihypertensive drugs due to their narrow therapeutic window and adverse effect profile.

Molecular Formula C82H126N2O29
Molecular Weight 1603.9 g/mol
CAS No. 8053-18-7
Cat. No. B1199745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeralba
CAS8053-18-7
SynonymsCryptenamine
Neoprotoveratrin
Protalba
Protoveratrine A
Protoveratrines
Protoverin
Tensatrin
Veralba
Veratetrin
Molecular FormulaC82H126N2O29
Molecular Weight1603.9 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O.CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O
InChIInChI=1S/C41H63NO15.C41H63NO14/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43;1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3;19-20,23-33,45,48-51H,10-18H2,1-9H3
InChIKeySFCJOAFKJHVNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veralba (Protoveratrines A and B, CAS 8053-18-7): Procurement-Relevant Baseline of a Historically Significant Antihypertensive Steroidal Alkaloid Mixture


Veralba (CAS 8053-18-7) is a purified, approximately equal-part mixture of the steroidal alkaloids protoveratrine A and protoveratrine B, derived from Veratrum album (Liliaceae) [1]. It is classified as a protoveratrine alkaloid, a group of hypotensive agents that were historically used in the treatment of hypertension but have largely been replaced by modern antihypertensive drugs due to their narrow therapeutic window and adverse effect profile [2]. Veralba acts by stimulating afferent receptors whose impulses travel to the vasomotor center via the vagus and carotid sinus nerves, resulting in arteriolar dilation and a reduction in blood pressure [3]. Its molecular formula is C82H126N2O29, with a molecular weight of approximately 1603.87 g/mol .

Why Generic Substitution of Veralba with Other Veratrum Alkaloids or Modern Antihypertensives is Scientifically Unjustified


Veralba's composition as a specific mixture of protoveratrine A and B confers a unique pharmacological profile that cannot be replicated by either pure protoveratrine A, pure protoveratrine B, or other Veratrum alkaloid preparations. As demonstrated in comparative studies, the relative hypotensive and emetic potencies of these alkaloids differ significantly, leading to clinically important variations in their therapeutic index and safety margin [1][2]. Furthermore, Veralba's mechanism of action—centrally mediated vasodepression via baroreceptor and Bezold-Jarisch reflex pathways—differs fundamentally from that of modern calcium channel blockers, ACE inhibitors, or diuretics, precluding any assumption of therapeutic equivalence [3]. Therefore, substitution with other Veratrum alkaloids or modern antihypertensives would result in unpredictable efficacy and safety outcomes, necessitating compound-specific characterization for any scientific or industrial application involving this agent.

Veralba Procurement Guide: Quantified Differential Evidence Against Protoveratrine A, Protoveratrine B, and Unitensen


Veralba Matches Protoveratrine A in Hypotensive Potency While Demonstrating Superior Tolerability Over Unitensen

In a controlled study using the carotid sinus pressor reflex procedure in anesthetized dogs, Veralba (a mixture of protoveratrine A and B) exhibited a relative hypotensive potency of 1.05 compared to a protoveratrine A reference standard of 1.00. This potency is virtually identical to that of pure protoveratrine A (1.00) and germitetrine B (0.97), but substantially greater than that of Unitensen (cryptenamine) at 0.18 [1]. These data demonstrate that Veralba maintains the full hypotensive efficacy of protoveratrine A while providing a potentially different tolerability profile due to its protoveratrine B content, which is known to have a wider therapeutic index [2].

Antihypertensive Pharmacology Veratrum Alkaloids

Veralba Exhibits an Intermediate Emetic Profile Compared to Protoveratrine A and Unitensen

In the same comparative study, the emetic potencies were determined in unanesthetized dogs. Veralba had an emetic potency of 0.85 relative to the protoveratrine A standard (1.00). This is intermediate between the high emetic activity of protoveratrine A and the low emetic activity of Unitensen (0.15) [1]. Importantly, the study found no dissociation of hypotensive from emetic activity for any compound tested, including Veralba. However, the presence of protoveratrine B in Veralba has been shown in separate human studies to confer a wider separation between hypotensive and emetic doses compared to protoveratrine A alone, which is a clinically important differentiator [2].

Tolerability Adverse Effects Therapeutic Index

Veralba Demonstrates a Narrow Therapeutic Ratio with No Dissociation of Hypotensive and Emetic Effects

A key differentiating feature of Veralba is its lack of dissociation between hypotensive and emetic activities, as demonstrated in the same 1954 study. The study explicitly states: 'No dissociation of hypotensive from emetic activity was observed with protoveratrine A, Veralba or Unitensen' [1]. This contrasts with later findings on synthetic analogs of the protoveratrines, which have shown a partial dissociation of these activities in unanesthetized dogs, representing a potential advancement in the development of safer Veratrum alkaloid derivatives [2]. For researchers, this lack of dissociation means that Veralba serves as a prototypical compound for studying the integrated Bezold-Jarisch reflex and its associated nausea response.

Therapeutic Index Safety Pharmacology Veratrum Alkaloids

Veralba's Hypotensive Mechanism is Distinct from Modern Calcium Channel Blockers, Offering a Unique Pharmacological Tool

Veralba (protoveratrines A and B) induces vasodilation and hypotension via a reflex pathway involving stimulation of afferent receptors whose impulses travel to the vasomotor center via the vagus and carotid sinus nerves [1][2]. This centrally mediated mechanism is fundamentally different from the direct vascular smooth muscle relaxation produced by modern calcium channel blockers (e.g., verapamil, nifedipine, diltiazem) [3]. Consequently, Veralba does not exhibit direct negative inotropic or chronotropic effects on the myocardium in the same manner as phenylalkylamine calcium channel blockers like verapamil. This mechanistic divergence makes Veralba a valuable research compound for isolating and studying the Bezold-Jarisch reflex and baroreceptor-mediated vasodepressor pathways, independent of direct vascular smooth muscle actions.

Mechanism of Action Vasodepressor Reflex Baroreceptor

Recommended Research and Industrial Applications for Veralba Based on Verified Differential Evidence


Reference Standard for Bezold-Jarisch Reflex and Baroreceptor-Mediated Vasodepression Studies

Veralba's well-characterized reflex-mediated hypotensive mechanism, acting via vagal and carotid sinus afferents [1], makes it an ideal reference compound for researchers studying the neurogenic control of blood pressure. Its lack of direct vascular smooth muscle effects distinguishes it from modern antihypertensives, allowing for the isolated study of reflex pathways. Furthermore, its documented hypotensive potency (1.05 relative to protoveratrine A) and emetic profile (0.85) provide a quantifiable baseline for experimental design [2].

Historical Comparator in Antihypertensive Drug Development and Mechanistic Pharmacology

Given its well-documented comparative data against protoveratrine A, protoveratrine B, and Unitensen [1][2], Veralba serves as a valuable historical comparator for studies investigating the evolution of antihypertensive pharmacotherapy. Its narrow therapeutic index and lack of hypotensive-emetic dissociation provide a benchmark for assessing improvements in drug safety and tolerability achieved by modern agents.

Tool for Investigating the Pharmacology of Nausea and the Emetic Reflex

Veralba's distinct emetic potency (0.85 relative to protoveratrine A) and its demonstrated lack of dissociation from hypotensive effects [1] make it a useful tool for research on the neurobiology of nausea and vomiting, particularly as it relates to cardiovascular reflexes. Studies comparing Veralba to compounds with different emetic profiles (e.g., Unitensen) can help delineate the pathways involved in drug-induced emesis.

Calibration Standard for Veratrum Alkaloid Bioassays and Analytical Chemistry

Veralba's defined composition as a mixture of protoveratrine A and B, coupled with its known molecular weight and formula [1], allows it to be used as a calibration standard in analytical methods (e.g., HPLC, MS) for the detection and quantification of Veratrum alkaloids in biological matrices or plant extracts. Its specific hypotensive potency [2] can also be used as a biological standard in functional assays.

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